molecular formula C22H33NO2 B117924 Butolame CAS No. 150748-23-5

Butolame

Cat. No. B117924
M. Wt: 343.5 g/mol
InChI Key: AXFQQAQJYIXKGS-AANPDWTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butolame is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. It is a synthetic molecule that belongs to the class of compounds known as butadienyl-substituted imidazoles. Butolame has been found to have a number of interesting properties that make it useful for a variety of research applications. In

Scientific Research Applications

Butolame has a number of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry. Butolame has been found to have anti-inflammatory properties, which could make it useful for the treatment of a variety of inflammatory diseases. It has also been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Another area of research where butolame could be useful is in the development of new materials. Butolame has been found to have interesting mechanical properties, which could make it useful for the development of new materials with specific properties.

Mechanism Of Action

The mechanism of action of butolame is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. Butolame has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tumor growth and metastasis.

Biochemical And Physiological Effects

Butolame has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation in animal models of inflammation. It has also been shown to inhibit the growth of tumors in animal models of cancer. Butolame has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages And Limitations For Lab Experiments

One of the advantages of butolame is its relatively simple synthesis method. This makes it easy to produce in a laboratory setting. It is also relatively stable, making it easy to store and transport.
One limitation of butolame is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings. Another limitation is that it has only been tested in animal models, and its effects in humans are not yet known.

Future Directions

There are a number of future directions for research on butolame. One area of research could be to further explore its anti-inflammatory properties and its potential for the treatment of inflammatory diseases such as arthritis. Another area of research could be to explore its potential as a cancer treatment, particularly in combination with other anti-cancer drugs.
Another future direction for research could be to explore the mechanical properties of butolame and its potential for the development of new materials. Butolame could be used to create materials with specific mechanical properties that could be useful in a variety of applications.
Conclusion
In conclusion, butolame is a synthetic molecule that has a number of potential applications in scientific research. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the treatment of a variety of diseases. Its relatively simple synthesis method and stability make it easy to produce and store. However, its mechanism of action is not fully understood, and its effects in humans are not yet known. Further research is needed to fully explore the potential of butolame in scientific research.

Synthesis Methods

The synthesis of butolame involves the reaction of 2,4-dichloro-5-nitropyrimidine with butadiene. The resulting product is then reacted with imidazole to form butolame. The synthesis process is relatively straightforward and can be carried out in a laboratory setting. The purity of the final product can be verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

properties

CAS RN

150748-23-5

Product Name

Butolame

Molecular Formula

C22H33NO2

Molecular Weight

343.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-17-(4-hydroxybutylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C22H33NO2/c1-22-11-10-18-17-7-5-16(25)14-15(17)4-6-19(18)20(22)8-9-21(22)23-12-2-3-13-24/h5,7,14,18-21,23-25H,2-4,6,8-13H2,1H3/t18-,19-,20+,21+,22+/m1/s1

InChI Key

AXFQQAQJYIXKGS-AANPDWTMSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCO)CCC4=C3C=CC(=C4)O

SMILES

CC12CCC3C(C1CCC2NCCCCO)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2NCCCCO)CCC4=C3C=CC(=C4)O

synonyms

17 beta-(4'-hydroxy-1'-butylamino)-1,3,5(10)-estratriene-3-ol
butolame

Origin of Product

United States

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